REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[F:14])[C:5](N(OC)C)=[O:6].[CH3:15][Mg]Cl>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[CH3:15])[CH:11]=[CH:12][C:13]=1[F:14]
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=O)N(C)OC)C=CC1F
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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27.3 g
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Type
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reactant
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Smiles
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C[Mg]Cl
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Type
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CUSTOM
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Details
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The reaction mixture was stirred under N2 for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with sat. NH4Cl
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuum
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Type
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CUSTOM
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Details
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The residue was purified with silica gel column chromatography
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Reaction Time |
1 h |
Name
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|
Type
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product
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Smiles
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BrC=1C=C(C=CC1F)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |